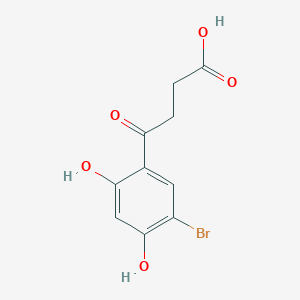
2,5-Dimethyl-4-nitrobenzene-1-sulfonyl chloride
Descripción general
Descripción
“2,5-Dimethyl-4-nitrobenzene-1-sulfonyl chloride” is a chemical compound. It likely has a structure similar to other nitrobenzene sulfonyl chlorides, with a benzene ring as the base structure, two methyl groups (CH3) attached at the 2nd and 5th positions, a nitro group (NO2) at the 4th position, and a sulfonyl chloride group (SO2Cl) at the 1st position .
Synthesis Analysis
While the specific synthesis process for “this compound” is not available, nitro compounds can generally be prepared through direct substitution of hydrocarbons with nitric acid, displacement reactions with nitrite ions, and oxidation of primary amines . Electrophilic aromatic substitution is a common reaction in the synthesis of nitrobenzene derivatives .Molecular Structure Analysis
The molecular structure of “this compound” would likely involve a benzene ring with the aforementioned groups attached at the specified positions. The nitro group, like the carboxylate anion, is a hybrid of two equivalent resonance structures .Aplicaciones Científicas De Investigación
Photosensitive Protecting Groups
Photosensitive protecting groups play a crucial role in synthetic chemistry, with compounds like 2-nitrobenzyl, 3-nitrophenyl, and others showing promise for future applications. These groups can be utilized in the development of light-sensitive materials or in the controlled release of drugs, highlighting a potential area where 2,5-Dimethyl-4-nitrobenzene-1-sulfonyl chloride might find application due to its related chemical structure (B. Amit, U. Zehavi, A. Patchornik, 1974).
Nitrobenzene Production
The synthesis and technical progress in producing nitrobenzene, a precursor to various chemical syntheses and industrial applications, emphasize the importance of efficient and environmentally friendly production processes. This compound could be relevant in research aimed at optimizing nitration processes or developing new catalysts for chemical synthesis (Zhao Hong, 2003).
Synthesis of Cyclic Compounds
The development of novel cyclic compounds containing aminobenzenesulfonamide showcases the versatility of sulfonamide derivatives in organic syntheses and pharmaceuticals. This area of research is indicative of the potential for this compound to contribute to the synthesis of new functional molecules with pharmaceutical applications (Kyosuke Kaneda, 2020).
Modulation of Membrane Structure
The impact of solvents like dimethyl sulfoxide (DMSO) on membrane stability and function points to the broader relevance of chemical interactions at the cellular level. Research in this domain can provide insights into how this compound might influence biological membranes, potentially offering applications in cryopreservation, drug delivery, and therapeutic interventions (Z. W. Yu, P. Quinn, 1998).
Catalytic Oxidation of Lignins
The catalytic oxidation of lignins into aromatic aldehydes is an area of significant interest due to its potential in creating valuable chemicals from renewable resources. Understanding the mechanisms and improving the efficiency of these processes can highlight the role of compounds like this compound in facilitating such transformations, contributing to sustainable chemistry and material science (V. Tarabanko, N. Tarabanko, 2017).
Propiedades
IUPAC Name |
2,5-dimethyl-4-nitrobenzenesulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO4S/c1-5-4-8(15(9,13)14)6(2)3-7(5)10(11)12/h3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMIUAUMVOALSTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)Cl)C)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[3-Methoxy-4-(3-methylbutoxy)phenyl]methanamine](/img/structure/B3288992.png)
![6-Amino-2,5-dihydro-2-(b-D-ribofuranosyl)-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B3289004.png)


![5-Methyl-1,4,5,6-tetrahydrocyclopenta[C]pyrazole-3-carboxylic acid](/img/structure/B3289024.png)


![4-[(1H-imidazol-1-yl)amino]benzonitrile](/img/structure/B3289042.png)






